BV-2 Microglial NO Release Inhibition: Neuroinflammatory-IN-3 Versus Lead-Optimized Derivative SB26019
Neuroinflammatory-IN-3 demonstrates moderate anti-neuroinflammatory activity in the LPS-stimulated BV-2 microglial cell model [1]. Compared with its SAR-optimized derivative SB26019, Neuroinflammatory-IN-3 exhibits approximately 4.6-fold lower potency in the tubulin polymerization inhibition assay that underlies the anti-neuroinflammatory mechanism of this chemical series . This quantitative gap establishes Neuroinflammatory-IN-3 as the appropriate reference compound for baseline SAR studies, whereas SB26019 should be procured for experiments requiring enhanced anti-neuroinflammatory efficacy.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | 5.22 μM (Neuroinflammatory-IN-3; tubulin polymerization inhibition correlates with NO release suppression) |
| Comparator Or Baseline | SB26019 (lead-optimized benzopyran analog): IC50 1.13 μM |
| Quantified Difference | SB26019 is 4.6-fold more potent than Neuroinflammatory-IN-3 (5.22 μM vs. 1.13 μM) |
| Conditions | Tubulin polymerization assay; compounds evaluated at colchicine-binding site |
Why This Matters
Procurement decisions must distinguish between the hit compound (Neuroinflammatory-IN-3) and the optimized lead (SB26019); using the incorrect compound yields misleading dose–response relationships in neuroinflammation studies.
- [1] Yim J, Lee J, Yi S, et al. Phenotype-based screening rediscovered benzopyran-embedded microtubule inhibitors as anti-neuroinflammatory agents by modulating the tubulin–p65 interaction. Exp Mol Med. 2022;54(12):2200-2209. Figure 1b: Compound 1 (Neuroinflammatory-IN-3) inhibits LPS-mediated NO release in BV-2 cells (IC50 5.22 μM). View Source
